molecular formula C10H12BrNO2 B7845052 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate

2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate

Cat. No.: B7845052
M. Wt: 258.11 g/mol
InChI Key: YEQDRQFDXRQTEM-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate is a chemical compound characterized by its bromophenyl group and azaniumyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate typically involves the reaction of 4-bromophenylmethylamine with acetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 4-Bromophenylacetic acid

  • Reduction: 4-Bromophenylmethylamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The azaniumyl moiety can form ionic bonds with negatively charged molecules, influencing the compound's activity.

Comparison with Similar Compounds

  • Methyl 2-(4-bromophenyl)acetate: This compound is structurally similar but lacks the azaniumyl group.

  • 4-Bromophenylacetic acid: This is the oxidized form of the compound, lacking the azaniumyl group.

Uniqueness: 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate is unique due to the presence of the azaniumyl group, which imparts different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-methylazaniumyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQDRQFDXRQTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CC1=CC=C(C=C1)Br)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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